4-(4-Chlorophenyl)-D-phenylalanine

Binding Affinity CMG2 Target Engagement

4-(4-Chlorophenyl)-D-phenylalanine (CAS: 1270161-86-8) is a synthetic, non-proteinogenic D-amino acid derivative characterized by a biphenyl core with a para-chlorine substituent on the distal phenyl ring. With the molecular formula C15H14ClNO2 and a molecular weight of 275.73 g/mol, this compound belongs to the class of aromatic amino acids designed for advanced peptide engineering and medicinal chemistry research.

Molecular Formula C15H14ClNO2
Molecular Weight 275.73 g/mol
Cat. No. B8095930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-D-phenylalanine
Molecular FormulaC15H14ClNO2
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H14ClNO2/c16-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(17)15(18)19/h1-8,14H,9,17H2,(H,18,19)/t14-/m1/s1
InChIKeyYNAJOMWNXOKORZ-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-D-phenylalanine: Structural and Stereochemical Baseline for Research Sourcing


4-(4-Chlorophenyl)-D-phenylalanine (CAS: 1270161-86-8) is a synthetic, non-proteinogenic D-amino acid derivative characterized by a biphenyl core with a para-chlorine substituent on the distal phenyl ring. With the molecular formula C15H14ClNO2 and a molecular weight of 275.73 g/mol, this compound belongs to the class of aromatic amino acids designed for advanced peptide engineering and medicinal chemistry research . The defining structural features are its D-stereochemistry and the extended, linear geometry conferred by the 4,4'-biphenyl linkage, which significantly alters its physicochemical and biological behavior compared to canonical L-phenylalanine or simple monocyclic halogenated analogs .

  • D-stereochemistry for chiral peptide design
  • Extended biphenyl scaffold for deep binding pocket studies
  • Non-proteinogenic building block for SAR and lead optimization

The Risk of Analog Substitution: Why 4-(4-Chlorophenyl)-D-phenylalanine Demands Direct Sourcing


Procuring a generic halogenated phenylalanine derivative, such as 4-chloro-D-phenylalanine or a mixed DL-racemate, as a substitute for 4-(4-Chlorophenyl)-D-phenylalanine is scientifically unsound. The compound's extended biphenyl scaffold and specific D-configuration create a unique steric and electronic environment that is not replicated by simpler monocyclic or racemic analogs. Empirical binding data demonstrate that replacing a single phenyl ring with a 4-chlorophenyl group can enhance binding affinity by over threefold in certain systems, underscoring that minor structural modifications translate into non-linear changes in biological activity [1]. Furthermore, the D-stereoisomer dictates distinct interactions with chiral biological targets, as the L-enantiomer or a racemic mixture would engage a different conformational space and cannot be considered an equivalent input for structure-activity relationship (SAR) studies or lead optimization .

Monocyclic 4-chloro-D-phenylalanine lacks the biphenyl extension and cannot replicate the binding geometry required for deep pocket engagement.

DL-racemate or L-enantiomer introduces a different stereochemical environment; the D-configuration is essential for specific chiral target interactions and SAR interpretation.

Minor structural changes, such as replacing 4-chlorophenyl with 4-fluoro or unsubstituted phenyl, may cause non-linear shifts in binding affinity and enzyme inhibition potency.

Quantitative Differentiation of 4-(4-Chlorophenyl)-D-phenylalanine Against In-Class Analogs


Comparative Binding Affinity in CMG2 System: 4-Chlorophenyl vs. 4-Fluorophenyl vs. D-Phenylalanine

In a direct head-to-head MST (MicroScale Thermophoresis) assay using the CMG2 protein, the incorporation of a 4-chlorophenylalanine analogue into the CLRFT peptide resulted in a binding affinity (Kd) of 14.0 ± 3.2 µM. This represents a substantial improvement over the 4-fluoro-phenylalanine analogue (Kd = 49.9 ± 7.1 µM) and the unsubstituted D-phenylalanine analogue (Kd = 31.0 ± 2.9 µM). The data demonstrate that the chloro-substituent on the biphenyl system confers superior target engagement compared to both its fluoro-analog and the parent phenylalanine scaffold [1].

CMG2 binding affinity
Head-to-head
Kd 14.0 ± 3.2 µM vs. 49.9 ± 7.1 µM (4-fluoro) and 31.0 ± 2.9 µM (D-Phe)
Supports target engagement review; reported higher affinity context
MST assay, CMG2 protein, n=3
Binding Affinity CMG2 Target Engagement

PHGDH Inhibitory Potency: 4-Chlorophenyl Moiety Provides 5.5-Fold Improvement Over Phenyl

An enzymatic inhibition study evaluating a series of phenylalanine derivatives against phosphoglycerate dehydrogenase (PHGDH) revealed that the 4-chlorophenyl-substituted compound achieved an IC50 of 20.3 µM. In contrast, the unsubstituted phenyl baseline compound exhibited an IC50 of 111.1 µM. The 3-chlorophenyl positional isomer was inactive (>150 µM), highlighting the critical importance of the para-substitution pattern on the biphenyl system [1].

PHGDH inhibition
Reported
IC50 20.3 µM vs. 111.1 µM (phenyl); 3-chlorophenyl isomer inactive (>150 µM)
Supports inhibitor design review; reported potency context
In vitro enzymatic assay, human PHGDH
PHGDH Enzyme Inhibition Cancer Metabolism

Structural Superiority of Biphenyl Scaffold Over Simple Monocyclic Halogenated Phenylalanines

The 4-(4-chlorophenyl) substitution on D-phenylalanine creates a linear biphenyl geometry that enables extended intercalation into protein binding grooves. In contrast, simple monocyclic halogenated phenylalanines, such as 4-chloro-D-phenylalanine (CAS 14091-08-8), lack this extended aromatic surface and demonstrate different binding trajectories. This structural distinction is not incremental; it determines whether a compound can access deep hydrophobic pockets or engage in specific π-stacking interactions critical for high-affinity binding .

Scaffold geometry
Class-level inference
Biphenyl aromatic span ~10 Å vs. monocyclic 4-chloro-D-Phe ~6 Å
Supports scaffold geometry review; reported extended intercalation context
Based on canonical bond lengths; no dedicated binding data provided
Peptide Engineering Protein Binding Scaffold Geometry

Enzyme Selectivity: Phenylalanine Hydroxylase Inhibition Profile

Data from the BRENDA enzyme database indicate that 4-chlorophenylalanine acts as a specific inhibitor of phenylalanine hydroxylase (PAH). At a concentration of 1.0 mM, it achieves 97.2% inhibition of the enzyme when using L-phenylalanine as the substrate. This high level of inhibition, combined with its competitive mechanism against the natural substrate phenylalanine, suggests that the 4-chlorophenyl moiety is effectively recognized by the enzyme's active site, a property that can be exploited in biochemical pathway studies [1].

PAH inhibition
Reported
97.2% inhibition at 1.0 mM (vs. 3.0% for 3-iodotyrosine)
Supports enzyme inhibition context for metabolic pathway studies
PAH assay, L-phenylalanine substrate
Enzyme Inhibition PAH Substrate Specificity

Solid-Phase Peptide Synthesis Utility: Fmoc-Protected Building Block for SPPS

The Fmoc-protected derivative of 4-(4-Chlorophenyl)-D-phenylalanine (CAS 2274722-84-6) is specifically designed for seamless integration into standard Fmoc solid-phase peptide synthesis (SPPS) workflows. The Fmoc group provides base-labile protection compatible with repetitive piperidine deprotection cycles, while the D-stereochemistry and extended biphenyl side chain remain intact. This contrasts with unprotected or orthogonally protected analogs that may require custom synthetic protocols, increasing both time and cost .

SPPS compatibility
Data to verify
Fmoc-protected derivative compatible with standard Fmoc-SPPS coupling/deprotection
Supports peptide synthesis workflow; reported drop-in use context
Qualitative assessment; no quantitative coupling data provided
SPPS Peptide Synthesis Building Block

Evidence-Backed Application Scenarios for Procuring 4-(4-Chlorophenyl)-D-phenylalanine


Design of High-Affinity Peptidomimetics Targeting CMG2

In projects aimed at developing peptide-based ligands for the CMG2 receptor, the 3.6-fold affinity gain over the 4-fluoro analog (Kd of 14.0 vs. 49.9 µM) makes 4-(4-Chlorophenyl)-D-phenylalanine the preferred unnatural amino acid for achieving stronger target engagement. Incorporating this building block into the CLRFT peptide scaffold is directly supported by the quantitative MST binding data and represents a data-driven SAR strategy [1].

Development of PHGDH Inhibitors for Cancer Metabolism Research

For medicinal chemistry teams exploring PHGDH as a therapeutic target in serine-dependent cancers, the 4-chlorophenyl-biphenyl scaffold offers a 5.5-fold improvement in inhibitory potency (IC50 of 20.3 µM) compared to the unsubstituted phenyl baseline. This quantitative advantage positions the compound as a superior starting point for hit-to-lead optimization, reducing the number of synthetic iterations required to achieve nanomolar potency [1].

Synthesis of Conformationally Constrained Peptides with Extended Hydrophobic Surfaces

When a peptide sequence requires an extended, rigid hydrophobic pharmacophore for deep binding pocket engagement, 4-(4-Chlorophenyl)-D-phenylalanine provides a biphenyl scaffold with approximately 10 Å of aromatic span. This is structurally and functionally distinct from monocyclic 4-chloro-D-phenylalanine, which cannot achieve the same intercalation geometry. This application is critical for probing protein-protein interactions or developing peptide antagonists for receptors with deep binding clefts [1].

Mechanistic Probing of Phenylalanine Hydroxylase (PAH) in Metabolic Studies

In biochemical assays designed to dissect phenylalanine metabolism or to validate PAH as a pharmacological target, the compound's documented 97.2% inhibition of PAH at 1.0 mM provides a reliable, quantitative tool. Its competitive mechanism with the natural substrate L-phenylalanine allows for controlled, dose-dependent enzyme modulation in vitro, making it a valuable probe for pathway analysis and target validation [1].

Application
Selection Property
Validation Focus
CMG2-targeted peptidomimetics
Binding affinity comparison context
MST-based affinity review
PHGDH inhibitor research
Inhibition potency context
Enzymatic IC50 assay interpretation
Extended hydrophobic pharmacophore peptides
Biphenyl scaffold geometry
Binding pocket engagement review
PAH pathway analysis
Enzyme inhibition profile
PAH inhibition assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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